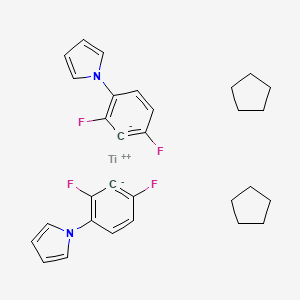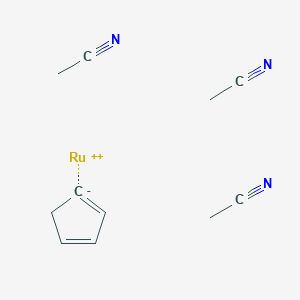
Tetrazine-diazo-PEG4-biotin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrazine-diazo-PEG4-biotin is a specialized compound used primarily in bio-conjugation and click chemistry. It features a terminal tetrazine group and a biotin group linked through a linear polyethylene glycol (PEG) chain. This compound is known for its ability to undergo inverse electron demand Diels-Alder (iEDDA) reactions, making it a valuable tool in various scientific applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrazine-diazo-PEG4-biotin typically involves the following steps:
Formation of Tetrazine Group: The tetrazine group is synthesized through a series of reactions starting from hydrazine derivatives.
Biotinylation: The biotin group is attached via amide bond formation, using biotin derivatives and coupling reagents like N-hydroxysuccinimide (NHS) esters.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often employing continuous flow chemistry techniques .
化学反应分析
Types of Reactions
Tetrazine-diazo-PEG4-biotin primarily undergoes:
Inverse Electron Demand Diels-Alder (iEDDA) Reactions: Reacts with strained alkenes like trans-cyclooctene, norbornene, and cyclopropene to form stable dihydropyridazine linkages
Cleavage Reactions: The diazo bond can be cleaved under mild conditions using reducing agents like sodium dithionite (Na2S2O4).
Common Reagents and Conditions
Reagents: Strained alkenes (e.g., trans-cyclooctene), reducing agents (e.g., Na2S2O4).
Conditions: Mild buffer conditions, often at room temperature, without the need for catalysts.
Major Products
Dihydropyridazine Linkages: Formed from iEDDA reactions.
Cleaved Products: Resulting from the reduction of the diazo bond.
科学研究应用
Tetrazine-diazo-PEG4-biotin has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for bio-conjugation and labeling
Biology: Facilitates cellular labeling and live-cell imaging due to its rapid and specific reactions.
Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Utilized in the synthesis of bioconjugates for diagnostic and therapeutic purposes.
作用机制
Tetrazine-diazo-PEG4-biotin exerts its effects through the iEDDA reaction mechanism. The tetrazine group reacts with strained alkenes to form stable dihydropyridazine linkages. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for bioorthogonal applications . The biotin group allows for easy purification and detection using avidin or streptavidin-based systems .
相似化合物的比较
Similar Compounds
Tetrazine-PEG4-biotin: Similar structure but lacks the diazo group.
Tetrazine-PEG3-biotin: Shorter PEG chain, affecting solubility and flexibility.
Tetrazine-PEG4-amine: Contains an amine group instead of biotin, used for different conjugation strategies.
Uniqueness
Tetrazine-diazo-PEG4-biotin is unique due to its combination of a tetrazine group, a diazo bond, and a biotin group linked through a PEG chain. This structure allows for versatile applications in bio-conjugation, click chemistry, and targeted drug delivery, providing both reactivity and ease of detection .
属性
分子式 |
C45H57N11O9S |
|---|---|
分子量 |
928.1 g/mol |
IUPAC 名称 |
4-[[5-[2-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]-2-hydroxyphenyl]diazenyl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C45H57N11O9S/c57-38-14-7-31(27-36(38)54-53-35-12-10-34(11-13-35)44(60)48-28-32-5-8-33(9-6-32)43-55-49-30-50-56-43)15-17-46-41(59)16-19-62-21-23-64-25-26-65-24-22-63-20-18-47-40(58)4-2-1-3-39-42-37(29-66-39)51-45(61)52-42/h5-14,27,30,37,39,42,57H,1-4,15-26,28-29H2,(H,46,59)(H,47,58)(H,48,60)(H2,51,52,61)/t37-,39-,42-/m0/s1 |
InChI 键 |
PRZZCAMZDCKTKM-RYUVBBIPSA-N |
手性 SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC3=CC(=C(C=C3)O)N=NC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)NC(=O)N2 |
规范 SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC3=CC(=C(C=C3)O)N=NC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amido}(p-cymene)ruthenium(II)tetrafluoroborate](/img/structure/B11928306.png)

![4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde](/img/structure/B11928314.png)

![2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B11928318.png)






![Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate](/img/structure/B11928382.png)


